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molecular formula C11H13ClN2O2 B8741348 N-(2-acetylaminoethyl)-4-chlorobenzamide CAS No. 94320-01-1

N-(2-acetylaminoethyl)-4-chlorobenzamide

Cat. No. B8741348
M. Wt: 240.68 g/mol
InChI Key: HRKSQNAYPHEBQO-UHFFFAOYSA-N
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Patent
US05238962

Procedure details

A solution of 1.3 ml (0.01 mol) of 4-chlorobenzoyl chloride in 15 ml of chloroform is added dropwise at 0° to a solution of 1.02 g (0.01 mol) of acetylethylenediamine [J. Amer. Chem. Soc. 61, 822 (1939)] and 1.4 ml (0.01 mol) of triethylamine in 25 ml of chloroform. After 15 minutes, the resulting crystals are filtered off, washed with chloroform and dried. There are obtained 1.9 g of N-(2-acetylaminoethyl)-4-chlorobenzamide, m.p. 222°-224°.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:11]([NH:14][CH2:15][CH2:16][NH2:17])(=[O:13])[CH3:12].C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:11]([NH:14][CH2:15][CH2:16][NH:17][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)(=O)NCCN
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystals are filtered off
WASH
Type
WASH
Details
washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NCCNC(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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